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Compound of Interest

Compound Name: 1-(5-Methylisoxazol-4-yl)ethanone

Cat. No.: B1303139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure

analysis of 4-acylisoxazoles, a class of heterocyclic compounds of significant interest in

medicinal chemistry and drug development. By examining their three-dimensional structures,

researchers can gain crucial insights into structure-activity relationships (SAR), aiding in the

rational design of novel therapeutic agents.

Introduction to 4-Acylisoxazoles
Isoxazole derivatives are known to exhibit a wide range of biological activities, including

anticancer, anti-inflammatory, and antimicrobial properties. The presence of an acyl group at

the 4-position of the isoxazole ring can significantly influence the molecule's electronic

properties, conformation, and ability to interact with biological targets. X-ray crystallography

stands as the definitive method for elucidating the precise solid-state arrangement of atoms

and molecules, providing invaluable data for understanding their chemical and biological

behavior.

Experimental Protocols
The determination of the crystal structure of 4-acylisoxazoles involves several key stages, from

synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization
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The synthesis of 4-acylisoxazole derivatives can be achieved through various established

organic chemistry methods. A common route involves the reaction of a β-diketone with

hydroxylamine, leading to the formation of the isoxazole ring, followed by acylation at the C4

position.

General Synthesis of a 4-Acylisoxazole Derivative: A representative synthesis for a compound

like 5-Methyl-3-phenylisoxazole-4-carboxylic acid involves multi-step reactions which are

detailed in published literature.[1]

Crystallization: Obtaining high-quality single crystals is paramount for successful X-ray

diffraction analysis. A typical procedure for crystallizing 4-acylisoxazoles is the slow evaporation

method.

Procedure: A saturated solution of the purified 4-acylisoxazole compound is prepared in a

suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water)

at room temperature or with gentle heating. The solution is then filtered to remove any

particulate matter and left undisturbed in a loosely covered container to allow for slow

evaporation of the solvent. Over a period of days to weeks, single crystals suitable for X-ray

analysis may form.

X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable

X-ray source (e.g., Mo Kα or Cu Kα radiation).

Data Collection: A selected crystal is mounted on a goniometer head and cooled to a low

temperature (typically 100 K) to minimize thermal vibrations. The diffractometer then collects

a series of diffraction images as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell parameters and space group. The crystal structure is then solved using direct

methods or Patterson methods and refined using full-matrix least-squares on F². All non-

hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in

calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for crystal structure analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/publication/241695242_5-Methyl-3-phenyl-isoxazole-4-carb-oxy-lic_acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Synthesis & Purification Crystal Growth X-ray Diffraction Analysis Structural Analysis

Synthesis of 4-Acylisoxazole Purification Single Crystal Growth Data Collection Structure Solution Structure Refinement Analysis of Geometric Parameters

Click to download full resolution via product page

General workflow for crystal structure analysis of 4-acylisoxazoles.

Quantitative Data Presentation
The following tables summarize the crystallographic data for representative 4-acylisoxazole

derivatives. This data provides a basis for comparing the structural features of different

compounds within this class.

Table 1: Crystallographic Data and Refinement Details
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Parameter
5-Methyl-3-phenylisoxazole-4-carboxylic
acid[1]

Formula C₁₁H₉NO₃

Formula Weight 203.19

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 11.953 (4)

b (Å) 5.981 (2)

c (Å) 14.142 (5)

α (°) 90

β (°) 105.548 (6)

γ (°) 90

Volume (Å³) 974.0 (6)

Z 4

Temperature (K) 273

Radiation (λ, Å) Mo Kα (0.71073)

Reflections Collected 8619

Independent Reflections 1712

R(int) 0.026

Final R indices [I>2σ(I)] R1 = 0.039, wR2 = 0.111

R indices (all data) R1 = 0.045, wR2 = 0.115

Table 2: Selected Bond Lengths (Å)
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Bond
5-Methyl-3-phenylisoxazole-4-carboxylic
acid[1]

O1-N1 1.420(2)

N1-C3 1.312(2)

C3-C4 1.427(2)

C4-C5 1.370(2)

C5-O1 1.362(2)

C4-C(acyl) 1.489(2)

C(acyl)-O(acyl) 1.215(2)

Table 3: Selected Bond Angles (°)
Angle

5-Methyl-3-phenylisoxazole-4-carboxylic
acid[1]

C5-O1-N1 108.3(1)

C3-N1-O1 108.5(1)

N1-C3-C4 113.8(1)

C5-C4-C3 105.2(1)

O1-C5-C4 114.2(1)

C3-C4-C(acyl) 127.3(1)

C5-C4-C(acyl) 127.5(1)

Conformational Analysis
The conformation of 4-acylisoxazoles is of particular interest as it dictates the spatial

relationship between the isoxazole ring, the acyl group, and any other substituents. This, in

turn, influences the molecule's overall shape and its ability to fit into the binding site of a

biological target.
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In the crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the phenyl and

isoxazole rings are not coplanar, exhibiting a dihedral angle of 56.64 (8)°.[1] The carboxylic

acid group is nearly coplanar with the isoxazole ring.[1] This non-planar conformation is a

common feature in such multi-ring systems and is a result of steric hindrance and electronic

interactions between the different moieties.

Potential Signaling Pathways and Mechanisms of
Action
While specific signaling pathways for individual 4-acylisoxazoles are not yet fully elucidated, the

broader class of isoxazole derivatives has been shown to exhibit anticancer activity through

various mechanisms. These mechanisms often involve the inhibition of key enzymes or the

modulation of signaling pathways that are critical for cancer cell proliferation and survival.

The following diagram illustrates a generalized signaling pathway that could be targeted by

isoxazole derivatives, leading to an anti-cancer effect.
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Potential mechanism of action for 4-acylisoxazole derivatives in cancer.
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This diagram depicts a simplified signal transduction pathway where a 4-acylisoxazole

derivative could potentially inhibit a kinase cascade, thereby preventing the activation of

transcription factors that are necessary for the expression of genes involved in cell proliferation

and survival. This is a plausible mechanism given the known inhibitory activities of many small-

molecule heterocyclic compounds.

Conclusion
The crystal structure analysis of 4-acylisoxazoles provides fundamental insights into their

molecular architecture. The quantitative data derived from these studies, including bond

lengths, bond angles, and conformational preferences, are essential for building robust

structure-activity relationships. This knowledge is critical for the iterative process of drug design

and optimization, enabling researchers to develop more potent and selective therapeutic

agents. Future work in this area should focus on expanding the library of crystallographically

characterized 4-acylisoxazoles to cover a wider range of structural diversity, which will further

enhance our understanding of this important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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